1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic small molecule featuring a piperazine backbone substituted with a 3,5-dimethylisoxazole methyl group and a thiophen-2-yl ethanone moiety. The compound’s structure integrates:
- 3,5-Dimethylisoxazole: A heterocyclic aromatic group contributing to lipophilicity and metabolic stability.
- Thiophen-2-yl ethanone: A sulfur-containing aromatic system that may enhance electronic interactions in biological targets.
The hydrochloride salt improves solubility for pharmacological applications.
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-12-15(13(2)21-17-12)11-18-5-7-19(8-6-18)16(20)10-14-4-3-9-22-14;/h3-4,9H,5-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHDJPWTJJOJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a piperazine ring with a dimethylisoxazole moiety and a thiophene group, suggesting diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 363.9 g/mol. The structure includes:
- Piperazine Ring: A common scaffold in many biologically active compounds.
- Dimethylisoxazole Moiety: Known for its role in enhancing selectivity and potency against various biological targets.
- Thiophene Group: Contributes to the compound's electronic properties and potential interactions with biological systems.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.9 g/mol |
| CAS Number | 1396881-57-4 |
| Smiles Notation | Cc1noc(C)c1CN1CCN(C(=O)CCc2ccccc2)CC1.Cl |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various disease processes. The compound may modulate these targets, leading to therapeutic effects.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride exhibit significant antimicrobial properties. For example, compounds containing isoxazole and thiophene derivatives have shown effectiveness against various pathogens.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of related compounds in models of neurotoxicity. For instance, studies have demonstrated that certain derivatives can protect neuronal cells from glutamate-induced toxicity, suggesting applications in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; further studies needed. |
| Neuroprotective | Protects PC12 cells from glutamate-induced neurotoxicity. |
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in disease pathways. |
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of the compound against common bacterial strains. Results indicated that certain modifications to the piperazine ring enhanced antibacterial efficacy, particularly against Gram-positive bacteria.
Study 2: Neuroprotection in PC12 Cells
In vitro assays using PC12 cells demonstrated that the compound significantly reduces cell death induced by glutamate exposure. The mechanism involves modulation of calcium influx and oxidative stress pathways, highlighting its potential as a neuroprotective agent.
Synthesis and Optimization
The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride typically involves multi-step organic reactions:
- Formation of Dimethylisoxazole: This can be achieved through cycloaddition reactions.
- Piperazine Attachment: Linking the isoxazole to the piperazine ring via nucleophilic substitution.
- Thiophene Integration: Incorporation of the thiophene moiety through electrophilic substitution reactions.
Table 3: Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Isoxazole | Cycloaddition | Alkyne, Nitrile oxide |
| Piperazine Linkage | Nucleophilic substitution | Piperazine derivative |
| Thiophene Integration | Electrophilic substitution | Thiophene derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Analysis:
Substituent Effects on Lipophilicity :
- The thiophen-2-yl group in the target compound introduces moderate lipophilicity due to its sulfur atom and aromaticity, which may enhance membrane permeability compared to the polar ethoxy group in CAS 1396748-23-4 .
- The 4-methoxyphenyl group in CAS 1323490-64-7 adds both lipophilicity (from the phenyl ring) and polarity (from the methoxy group), balancing solubility and bioavailability.
Electronic and Binding Interactions: The thiophene moiety’s electron-rich sulfur atom may facilitate interactions with cysteine residues or metal ions in biological targets, a feature absent in the ethoxy or methoxyphenyl analogs.
Metabolic Stability: The 3,5-dimethylisoxazole group (shared with CAS 1396748-23-4 ) is known to resist oxidative metabolism, improving stability. The ethoxy group in CAS 1396748-23-4 may undergo hydrolysis or oxidation, reducing its half-life compared to the thiophene or methoxyphenyl derivatives.
Structural Diversity and Target Selectivity: The thiophen-2-yl ethanone in the target compound could favor targets with hydrophobic pockets (e.g., serotonin receptors), while the imidazole-methoxyphenyl combination in CAS 1323490-64-7 may target histaminergic or dopaminergic systems.
Limitations:
- No experimental data (e.g., IC50, solubility, logP) are available in the provided evidence, limiting direct pharmacological comparisons.
- The target compound’s molecular formula and weight are unspecified, requiring further characterization for precise benchmarking.
Preparation Methods
Cyclization of Hydroxylamine Derivatives
The 3,5-dimethylisoxazole ring is synthesized via a [3+2] cycloaddition between 3-oxopentane-2,4-dione and hydroxylamine hydrochloride under acidic conditions. This method yields 3,5-dimethylisoxazole-4-carboxylic acid , which is reduced to 3,5-dimethylisoxazole-4-methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent chlorination with thionyl chloride (SOCl₂) produces 3,5-dimethylisoxazole-4-methyl chloride , a key alkylating agent.
Reaction Conditions:
- Temperature: 0–5°C (chlorination step).
- Solvent: Anhydrous dichloromethane.
- Yield: 72–85% after column chromatography (hexane/ethyl acetate 4:1).
Functionalization of the Piperazine Backbone
Mono-Alkylation of Piperazine
Piperazine undergoes selective mono-alkylation with 3,5-dimethylisoxazole-4-methyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to prevent over-alkylation. The reaction proceeds in acetonitrile at 60°C for 12 hours, yielding 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine .
Optimization Notes:
- Excess piperazine (2.5 equiv) ensures mono-alkylation.
- Purification via recrystallization from ethanol/water (1:1) achieves >95% purity.
Synthesis of 2-(Thiophen-2-yl)ethanone
Friedel-Crafts Acylation of Thiophene
Thiophene undergoes electrophilic substitution with acetyl chloride catalyzed by aluminum chloride (AlCl₃) in dichloromethane. The reaction selectively acetylates the 2-position, yielding 2-(thiophen-2-yl)ethanone with 68% yield.
Key Data:
- Reaction time: 4 hours.
- Workup: Quenching with ice-cold water followed by extraction with diethyl ether.
Coupling of Piperazine and Ethanone Segments
Nucleophilic Substitution at the α-Position
The α-carbon of 2-(thiophen-2-yl)ethanone is brominated using bromine in acetic acid to form 2-bromo-1-(thiophen-2-yl)ethanone . This intermediate reacts with 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base.
Mechanistic Insight:
The secondary amine of piperazine performs an SN2 displacement of bromide, forming the C–N bond.
Yield: 58–64% after silica gel chromatography (chloroform/methanol 9:1).
Salt Formation and Final Purification
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate 1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride as a crystalline solid.
Characterization Data:
- Melting Point: 198–202°C.
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, isoxazole-CH₃), 2.45–2.60 (m, 4H, piperazine), 3.15–3.30 (m, 4H, piperazine), 3.70 (s, 2H, CH₂-isoxazole), 7.10–7.30 (m, 3H, thiophene), 7.85 (s, 1H, isoxazole).
- HRMS (ESI): m/z calcd for C₁₇H₂₂N₄O₂S [M+H]⁺: 363.1582; found: 363.1585.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Recycling
Deep eutectic solvents (DES) like choline chloride-urea are employed in isoxazole synthesis to enhance sustainability.
Catalytic Improvements
Copper(I) catalysts reduce reaction times for cycloadditions by 40% compared to thermal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
